1-Methyl-3-phenylpropylamine

Description

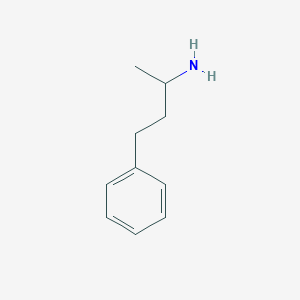

Structure

3D Structure

Properties

IUPAC Name |

4-phenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECUIGDEWBNQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73839-93-7 (hydrochloride) | |

| Record name | 3-Amino-1-phenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022374896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60871334 | |

| Record name | 4-Phenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22374-89-6, 22148-77-2 | |

| Record name | 1-Methyl-3-phenylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22374-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-phenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022374896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-phenylpropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-phenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methyl-3-phenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLBUTAN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/326655W66Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-3-phenylpropylamine: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methyl-3-phenylpropylamine, a key chemical intermediate in the synthesis of various organic compounds. This document consolidates available data on its identity, physicochemical characteristics, and reactivity. It also presents generalized experimental protocols for the determination of key physical properties and discusses its role as a precursor in the synthesis of pharmacologically active molecules. The information is intended to support research and development activities in organic synthesis and medicinal chemistry.

Chemical Identity and Structure

This compound, systematically named 4-phenylbutan-2-amine according to IUPAC nomenclature, is a primary amine with a phenyl substituent.[1][2] Its structure consists of a butane (B89635) backbone with an amino group at the second carbon and a phenyl group at the fourth carbon.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-phenylbutan-2-amine[1][2] |

| CAS Number | 22374-89-6[1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₅N[1][2][3][4][5][6] |

| Molecular Weight | 149.23 g/mol [1][2][3][5][6] |

| SMILES | CC(N)CCC1=CC=CC=C1[3][4] |

| InChI Key | WECUIGDEWBNQJJ-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in synthesis, and for understanding its behavior in various systems.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical State | Liquid[6] |

| Melting Point | -50 °C (Note: Some sources state it is not extensively documented[1]) |

| Boiling Point | ~210 °C to 232 °C[1][3] |

| Density | Approximately 0.922 g/cm³ at 25 °C[3] |

| Water Solubility | 8.5 g/L at 20 °C[7] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and toluene[1] |

| pKa | Basic nature; specific value not widely reported[1] |

| Refractive Index (n20/D) | 1.514 |

Chemical Reactivity and Synthesis

As a primary amine, this compound exhibits characteristic nucleophilic properties. Its reactivity is centered around the lone pair of electrons on the nitrogen atom.

Key Chemical Reactions

-

Alkylation Reactions: It can act as a nucleophile and react with alkyl halides to form secondary and tertiary amines.[7]

-

Acid-Base Reactions: Being a basic compound, it readily reacts with acids to form the corresponding ammonium (B1175870) salts.[1] These salts are often crystalline solids and can be used for purification or further synthetic transformations.

Role as a Synthetic Intermediate

This compound is a valuable building block in organic synthesis. Notably, its (R)-enantiomer is a precursor for the synthesis of Dilevalol, an antihypertensive agent.[8] The stereoselective synthesis of its chiral enantiomers is therefore of significant interest and can be achieved through methods like optical resolution of the racemic mixture.[7][8]

Spectroscopic Data

The structure of this compound has been characterized using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.[1][9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy reveals the characteristic vibrational frequencies of the functional groups present, such as the N-H stretching of the primary amine and the aromatic C-H stretching of the phenyl group.[1][9]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[2]

Computational studies using Density Functional Theory (DFT) have also been employed to predict its structural and spectroscopic properties, showing good agreement with experimental data.[1][9]

Experimental Protocols

Detailed, compound-specific experimental protocols for determining the physicochemical properties of this compound are not widely published. However, standard methodologies for organic compounds can be applied.

Determination of Boiling Point (Micro Method)

This protocol is a general method for determining the boiling point of a liquid organic compound using a small sample size.

Determination of Density

The density of a liquid can be determined by accurately measuring the mass of a known volume.

References

- 1. This compound | 22374-89-6 | FM157635 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 22374-89-6 | Benchchem [benchchem.com]

- 5. This compound CAS#: 22148-77-2 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide on 1-Methyl-3-phenylpropylamine (CAS: 22374-89-6)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

1-Methyl-3-phenylpropylamine, with the Chemical Abstracts Service (CAS) number 22374-89-6, is a primary amine belonging to the phenylpropylamine class of organic compounds. Its chemical structure features a phenyl group attached to a propyl chain with a methyl group at the first carbon of the propyl group, adjacent to the amine. This compound is also known by several synonyms, including 4-phenylbutan-2-amine, α-Methylbenzenepropanamine, and 3-Amino-1-phenylbutane.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The compound is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[2] It is soluble in organic solvents.

| Property | Value | Reference |

| CAS Number | 22374-89-6 | [1][3] |

| Molecular Formula | C₁₀H₁₅N | [3] |

| Molecular Weight | 149.23 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 228-232 °C | [1] |

| Density | 0.922 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.514 | [1] |

| SMILES | CC(N)CCc1ccccc1 | [1] |

| InChI | 1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | [1] |

| InChIKey | WECUIGDEWBNQJJ-UHFFFAOYSA-N | [1] |

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Synthesis and Manufacturing

The primary synthetic route to this compound is through the reductive amination of 4-phenyl-2-butanone. This method involves the reaction of the ketone with an amine source, typically ammonia (B1221849), in the presence of a reducing agent.

Experimental Protocol: Reductive Amination of 4-phenyl-2-butanone

Objective: To synthesize this compound from 4-phenyl-2-butanone via reductive amination.

Materials:

-

4-phenyl-2-butanone

-

Ammonia (aqueous or in methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenyl-2-butanone (1 equivalent) in methanol.

-

Amine Addition: Add a solution of ammonia in methanol (a significant molar excess, e.g., 10-20 equivalents) to the flask.

-

pH Adjustment: Adjust the pH of the reaction mixture to approximately 6-7 by the dropwise addition of glacial acetic acid or a similar acidic reagent. This is crucial for the efficient formation of the intermediate imine.

-

Reducing Agent Addition: Slowly add sodium cyanoborohydride (NaBH₃CN) (approximately 1.5-2 equivalents) to the stirring solution. The addition should be portion-wise to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2) to decompose the excess reducing agent.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Basify the aqueous residue with a concentrated sodium hydroxide solution until the pH is greater than 10.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Pharmacology and Mechanism of Action

This compound is structurally related to endogenous catecholamines and is proposed to interact with the adrenergic receptor system.[2] It is suggested to act as an antihypertensive agent, with its effects mediated through binding to both alpha and beta-adrenergic receptors.[3] The (+)-enantiomer is reported to have more potent biological effects.[3]

Adrenergic Receptor Signaling Pathways

Alpha-1 Adrenergic Receptor Signaling:

Activation of α₁-adrenergic receptors, which are Gq protein-coupled receptors, initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction.

Caption: Alpha-1 adrenergic receptor signaling pathway.

Alpha-2 Adrenergic Receptor Signaling:

Alpha-2 adrenergic receptors are coupled to Gi proteins. Upon agonist binding, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA). The downstream effects of reduced PKA activity can include the modulation of ion channel activity and other cellular processes, often resulting in an inhibitory physiological response.

Caption: Alpha-2 adrenergic receptor signaling pathway.

Experimental Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for adrenergic receptors.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., α₁, α₂, β₁, β₂)

-

Radioligand specific for the receptor subtype (e.g., [³H]prazosin for α₁, [³H]yohimbine for α₂)

-

This compound

-

Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand)

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Assay Setup: In microcentrifuge tubes, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include tubes for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site or two-site binding model using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Analytical Methodology

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the quantification of this compound in various matrices, including biological samples.

Experimental Protocol: Quantification of this compound in Plasma by GC-MS

Objective: To develop and validate a method for the quantitative analysis of this compound in plasma.

Materials:

-

Plasma samples

-

This compound standard

-

Internal standard (e.g., a deuterated analog of the analyte)

-

Extraction solvent (e.g., a mixture of organic solvents like hexane (B92381) and isoamyl alcohol)

-

Derivatizing agent (e.g., trifluoroacetic anhydride, TFAA)

-

pH adjustment reagents (e.g., sodium hydroxide, hydrochloric acid)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add the internal standard.

-

Adjust the pH of the plasma to basic conditions (pH > 10) with sodium hydroxide.

-

-

Liquid-Liquid Extraction:

-

Add the extraction solvent to the plasma sample.

-

Vortex the mixture vigorously for several minutes to ensure efficient extraction.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

-

Derivatization:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Add the derivatizing agent (e.g., TFAA in an appropriate solvent) to the dried extract.

-

Heat the sample at a specific temperature (e.g., 60-70°C) for a set time to facilitate the derivatization reaction.

-

After derivatization, evaporate the excess reagent and solvent.

-

-

Reconstitution and GC-MS Analysis:

-

Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate).

-

Inject an aliquot of the reconstituted sample into the GC-MS system.

-

GC Conditions:

-

Injector Temperature: e.g., 250°C

-

Oven Temperature Program: A gradient program starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized analyte and internal standard.

-

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of plasma standards with known concentrations of this compound.

-

Calculate the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Analytical Workflow Diagram

Caption: Workflow for the GC-MS analysis of this compound.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for the development of drugs targeting the central nervous system and cardiovascular system. A notable application is in the synthesis of Labetalol, an antihypertensive medication that has both alpha and beta-adrenergic blocking properties.

Conclusion

This technical guide provides a comprehensive overview of this compound (CAS 22374-89-6), covering its fundamental properties, synthesis, pharmacology, and analytical methodologies. The detailed experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development. Further research is warranted to fully elucidate the specific binding affinities and functional activities of this compound at various adrenergic receptor subtypes to better understand its therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure of 1-Methyl-3-phenylpropylamine

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological context of 1-Methyl-3-phenylpropylamine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data into a structured format, details relevant experimental methodologies, and presents molecular and logical relationships through standardized diagrams.

Molecular Structure and Identification

This compound, also known by its IUPAC name 4-phenylbutan-2-amine, is a primary amine belonging to the phenylpropylamine class of organic compounds.[1] Its core structure consists of a phenyl group attached to a propyl amine chain, with a methyl group at the alpha-position to the amine group.[1] This structure is a common feature in molecules that interact with neurotransmitter systems, suggesting its potential for applications targeting the central nervous system (CNS).[1]

The presence of a chiral center at the second carbon of the butane (B89635) chain means that this compound exists as two distinct enantiomers: (R)- and (S)-1-Methyl-3-phenylpropylamine. The stereochemistry of this compound is crucial for its biological activity and necessitates precise stereoselective synthetic methods for its application in various fields.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source |

| IUPAC Name | 4-phenylbutan-2-amine | |

| Synonyms | 3-Amino-1-phenylbutane, 4-Phenyl-2-aminobutane | [2] |

| CAS Number | 22374-89-6 | [2] |

| Molecular Formula | C₁₀H₁₅N | |

| Molecular Weight | 149.23 g/mol | [3] |

| SMILES | CC(N)CCc1ccccc1 | |

| InChI | 1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |

| InChIKey | WECUIGDEWBNQJJ-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound have been determined through various experimental techniques. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

Table 2: Physicochemical Data

| Property | Value | Conditions | Source |

| Physical Form | Liquid | Ambient | |

| Boiling Point | 228-232 °C | at 1 atm | [4] |

| Melting Point | -50 °C | [4] | |

| Density | 0.922 g/mL | at 25 °C | [4] |

| Refractive Index | n20/D 1.514 | at 20 °C | [4] |

| Flash Point | 97.78 °C (208.0 °F) | [5] |

Spectroscopic Characterization

The molecular structure of this compound has been elucidated and confirmed using various spectroscopic techniques, complemented by computational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of the molecule. Quantum chemical calculations using the gauge-invariant atomic orbital (GIAO) method have been employed to predict chemical shifts, which show excellent agreement with experimental data recorded in deuterated chloroform (B151607) (CDCl₃).[6]

Vibrational Spectroscopy (FT-IR and FT-Raman)

Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy provide insights into the vibrational modes of the molecule. Experimental spectra have been recorded for the liquid film.[6] Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to calculate vibrational frequencies.[1][6] These computational approaches are instrumental in the assignment of fundamental vibrations based on the total energy distribution (TED).[6]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. GC-MS and LC-MS data are available, with the precursor ion [M+H]⁺ observed at m/z 150.1277 in MS-MS analysis.[2]

Synthesis and Stereochemistry

The synthesis of this compound, particularly its enantiomerically pure forms, is of significant interest for its potential pharmaceutical applications.[1] One of its enantiomers, (R)-1-methyl-3-phenylpropylamine, is a precursor for the synthesis of Dilevalol, an antihypertensive agent.[7]

Synthetic Pathways

A common starting material for the synthesis is benzylacetone.[8] The production of enantiomerically pure forms can be achieved through two main routes: the resolution of racemic mixtures and direct asymmetric synthesis.[1] Optical resolution is a conventional method for separating the enantiomers.[1]

Pharmacological Profile

This compound is classified as an antihypertensive agent.[3] Its pharmacological effects are attributed to its interaction with adrenergic receptors.[3] The phenylpropylamine backbone is a common motif in compounds that interact with neurotransmitter systems, highlighting its potential for the development of drugs targeting the central nervous system.[1]

Mechanism of Action

The (+) enantiomer has been shown to bind to alpha-adrenergic receptors, leading to vasoconstriction and a reduction in blood pressure.[3] It also exhibits blocking activity at beta-adrenergic receptors, which are involved in regulating heart rate and cardiac output.[3] This dual action contributes to its antihypertensive effects.

Experimental Protocols

General Synthesis of Racemic this compound

A common laboratory-scale synthesis involves the reductive amination of 4-phenyl-2-butanone (benzylacetone).

Materials:

-

4-phenyl-2-butanone

-

Ammonia or an ammonium (B1175870) salt (e.g., ammonium acetate)

-

A reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with H₂/Pd-C)

-

An appropriate solvent (e.g., methanol (B129727) or ethanol)

-

Apparatus for reflux and subsequent work-up (separation funnel, rotary evaporator)

Procedure:

-

Dissolve 4-phenyl-2-butanone and the ammonium salt in the chosen solvent in a round-bottom flask.

-

Add the reducing agent portion-wise or set up the catalytic hydrogenation apparatus.

-

Allow the reaction to proceed at room temperature or under gentle reflux for several hours, monitoring by TLC or GC.

-

Upon completion, quench the reaction carefully (e.g., with dilute acid if using borohydride).

-

Perform an aqueous work-up to remove inorganic salts. This typically involves partitioning between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine and extract the product into an organic solvent.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Spectroscopic Analysis Protocol

Sample Preparation:

-

NMR: Dissolve a small amount of the purified compound (5-10 mg) in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

FT-IR: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

MS: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for injection into the mass spectrometer.

Instrumentation and Data Acquisition:

-

NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

FT-IR: Record the spectrum over a standard range (e.g., 4000-400 cm⁻¹) with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

MS: Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

Safety and Handling

This compound is a hazardous substance. It is classified as toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[2] It may also cause an allergic skin reaction.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dry place away from incompatible materials. It is recommended to store under an inert atmosphere, such as nitrogen.[3]

This guide provides a foundational understanding of this compound. For more specific applications and in-depth research, consulting the primary literature is recommended.

References

- 1. This compound | 22374-89-6 | Benchchem [benchchem.com]

- 2. This compound | C10H15N | CID 31160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 22374-89-6 | FM157635 [biosynth.com]

- 4. This compound CAS#: 22148-77-2 [m.chemicalbook.com]

- 5. 1-メチル-3-フェニルプロピルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. EP0396596A1 - Processes and compounds useful for resolving this compound - Google Patents [patents.google.com]

- 8. Buy this compound (EVT-306458) | 22374-89-6 [evitachem.com]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-Methyl-3-phenylpropylamine

Disclaimer: Extensive literature searches for 1-Methyl-3-phenylpropylamine (also known as 4-phenylbutan-2-amine) did not yield specific quantitative data regarding its mechanism of action, such as receptor binding affinities or functional assay results. The information presented herein is based on its structural similarity to amphetamine and related phenethylamine (B48288) compounds. Therefore, this guide outlines a presumed mechanism of action and utilizes data from amphetamine as a well-studied structural analog to illustrate the expected pharmacological profile and the experimental methods used to determine it.

Executive Summary

This compound is a primary amine belonging to the phenethylamine class of compounds, which includes well-known neurochemicals like amphetamine. Based on its chemical structure, it is postulated to function as a monoamine releasing agent. This action is expected to increase the extracellular concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT) in the synapse. The primary molecular targets are presumed to be the presynaptic transporters for these monoamines: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By interacting with these transporters, this compound is thought to induce a reversal of their normal function, leading to the non-vesicular release of neurotransmitters from the presynaptic neuron.

Postulated Core Mechanism of Action: Monoamine Transporter Substrate and Releaser

The central hypothesis for the mechanism of action of this compound is its function as a substrate for monoamine transporters. This interaction leads to a cascade of events resulting in neurotransmitter efflux.

Interaction with Monoamine Transporters

As a phenethylamine derivative, this compound is expected to be recognized and transported into presynaptic neurons by DAT, NET, and SERT. The d-isomer of the structurally similar amphetamine is known to be a potent CNS stimulant, suggesting that stereochemistry likely plays a significant role in the activity of this compound as well.[1]

Reversal of Transporter Function and Neurotransmitter Release

Once inside the neuron, amphetamine and its analogs are known to interact with vesicular monoamine transporter 2 (VMAT2), leading to the depletion of vesicular stores of monoamines and an increase in their cytosolic concentration.[1] This elevated cytosolic monoamine level, coupled with the interaction of the compound with the primary monoamine transporters, causes a reversal of the transporter's direction of flow, expelling dopamine, norepinephrine, and serotonin into the synaptic cleft.[2] This process is distinct from the action of reuptake inhibitors, which simply block the transporter's function.

Quantitative Pharmacological Data (Exemplified by Amphetamine)

The following tables summarize typical quantitative data for amphetamine, which would be analogous to the data required to fully characterize the mechanism of action of this compound.

Table 1: Monoamine Transporter Interaction of Amphetamine

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Release EC50 (nM) | ~10-50 | ~1-10 | ~1000-5000 |

| Uptake Inhibition IC50 (nM) | ~20-100 | ~5-40 | ~2000-7000 |

Note: EC50 values represent the concentration required to elicit 50% of the maximal neurotransmitter release. IC50 values represent the concentration required to inhibit 50% of neurotransmitter uptake. Values are approximate and can vary based on experimental conditions.

Table 2: Adrenergic Receptor Binding Profile of Amphetamine (as a secondary mechanism)

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| Alpha-1A | >10,000 | Weak Agonist |

| Alpha-2A | ~5,000 | Weak Agonist |

| Beta-1 | >10,000 | Weak Agonist |

| Beta-2 | >10,000 | Weak Agonist |

Note: The high Ki values indicate low affinity for these receptors, suggesting that direct receptor agonism is not a primary mechanism of action for amphetamine.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the mechanism of action of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for various receptors and transporters.

Protocol:

-

Membrane Preparation: Cell lines stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

-

Assay: A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assays

Objective: To measure the ability of this compound to induce the release of dopamine, norepinephrine, and serotonin from synaptosomes or cultured cells.

Protocol:

-

Synaptosome Preparation: Brain tissue (e.g., rat striatum for dopamine, hippocampus for norepinephrine and serotonin) is homogenized, and synaptosomes (resealed nerve terminals) are isolated by differential centrifugation.

-

Radiolabel Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for its uptake into the vesicles.

-

Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Compound Application: After a baseline release is established, varying concentrations of this compound are added to the perfusion buffer.

-

Fraction Collection and Analysis: Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is quantified to determine the rate of neurotransmitter release.

-

Data Analysis: The data are used to generate concentration-response curves and determine the EC50 value for release.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Postulated mechanism of this compound-induced dopamine release.

Caption: Workflow for a competitive radioligand binding assay.

References

The Biological Activity of Phenylpropylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological activities of phenylpropylamine derivatives, a class of compounds with significant pharmacological interest due to their influence on monoamine neurotransmitter systems. This document provides a comprehensive overview of their mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation, supplemented with quantitative data and visual diagrams to facilitate understanding and further research.

Introduction to Phenylpropylamine Derivatives

Phenylpropylamine and its derivatives are structurally related to phenethylamine (B48288) and amphetamine, featuring a phenyl group attached to a propylamine (B44156) backbone.[1] This structural motif is the basis for a diverse range of pharmacological activities, primarily centered on the modulation of catecholamine neurotransmitters such as norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA).[2][3] Clinically significant examples include phentermine, widely prescribed for the management of obesity, and phenylpropanolamine, which has been used as a nasal decongestant and appetite suppressant.[2][3][4] The therapeutic utility of these compounds stems from their ability to interact with and modulate the function of monoamine transporters, thereby altering neurotransmitter levels in the synaptic cleft.[5]

Mechanism of Action: Modulation of Monoamine Systems

The primary mechanism of action for many phenylpropylamine derivatives involves the inhibition of norepinephrine and dopamine reuptake and the promotion of their release from presynaptic nerve terminals.[2][3] This leads to an increase in the synaptic concentration of these neurotransmitters, potentiating their effects on postsynaptic receptors.

Norepinephrine and Dopamine Transporter Interaction:

Phenylpropylamine derivatives act as substrates for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6] By binding to these transporters, they can inhibit the reuptake of NE and DA from the synapse.[5] Furthermore, some derivatives can induce a reverse transport mechanism, actively releasing these neurotransmitters from the presynaptic neuron.[7] The relative potency for NET and DAT varies among different derivatives, influencing their specific pharmacological profiles. For instance, many amphetamine-type stimulants release norepinephrine more potently than they release dopamine and serotonin (B10506).

Adrenergic Receptor Interaction:

While the primary mechanism is indirect sympathomimetic action through neurotransmitter release and reuptake inhibition, some phenylpropylamine derivatives, like phenylpropanolamine, have also been shown to have direct agonist activity at α- and β-adrenergic receptors, although this is generally considered a weaker component of their overall effect.[8][9] Phenylpropanolamine acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor.[4]

Below is a signaling pathway diagram illustrating the modulation of norepinephrine and dopamine by phenylpropylamine derivatives.

Caption: Modulation of Dopamine and Norepinephrine Signaling.

Structure-Activity Relationships (SAR)

The biological activity of phenylpropylamine derivatives is highly dependent on their chemical structure. Modifications to the phenyl ring, the propyl chain, and the amino group can significantly alter their potency and selectivity for different monoamine transporters.

-

Phenyl Ring Substitution: Substitution on the phenyl ring can influence the affinity and selectivity of the compounds for DAT and NET. For example, halogen substitution at the 4-position of the phenyl ring in tropane (B1204802) analogs of cocaine has been shown to affect DAT affinity.[10]

-

Propyl Chain Modification: The length and branching of the alkyl chain are critical. Phenylpropylamine (a three-carbon chain) is a potent norepinephrine-dopamine releasing agent, whereas benzylamine (B48309) (a one-carbon chain) is largely inactive.[1]

-

Amino Group Substitution: N-alkylation of the amino group can modulate activity. For instance, N-methylation can influence the selectivity for serotonin transporters.

Quantitative Bioactivity Data

The following table summarizes the in vitro bioactivity of selected phenylpropylamine derivatives and related compounds on human monoamine transporters. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity. Lower IC50 values indicate higher potency.

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference |

| 3-FPM | < 2.5 | < 2.5 | > 80 | [7] |

| 2-FPM | < 2.5 | < 2.5 | > 80 | [7] |

| 4-FPM | < 2.5 | < 2.5 | > 80 | [7] |

| Cocaine | < 2.5 | < 2.5 | < 2.5 | [7] |

| Toludesvenlafaxine | 0.733 ± 0.010 | 0.587 ± 0.084 | 0.031 ± 0.0004 | [11] |

| 6-MAPB | 10⁻⁸–10⁻⁴ M range | 10⁻⁸–10⁻⁴ M range | 10⁻⁸–10⁻⁴ M range | [12] |

Experimental Protocols

The evaluation of the biological activity of phenylpropylamine derivatives often involves in vitro assays to determine their effects on monoamine transporter function. A common and crucial experiment is the monoamine transporter uptake assay.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine (e.g., [³H]dopamine or [³H]norepinephrine) into cells expressing the corresponding transporter (DAT or NET).

Materials:

-

Cell line stably expressing the human monoamine transporter of interest (e.g., HEK293-hDAT or HEK293-hNET).[13]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Krebs-HEPES buffer (KHB) or Hanks' Balanced Salt Solution (HBSS) with HEPES.[14][15]

-

Radiolabeled monoamine (e.g., [³H]dopamine or [³H]norepinephrine).

-

Test compounds (phenylpropylamine derivatives) at various concentrations.

-

Reference inhibitors (e.g., cocaine, desipramine).

-

96-well cell culture plates.

-

Scintillation counter and scintillation fluid.

-

Plate washer (optional).

-

Filter mats (e.g., GF/C).[14]

-

Cell harvester.

Procedure:

-

Cell Culture: Seed the transporter-expressing cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.[15][16]

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

-

Assay Initiation: On the day of the assay, wash the cell monolayer with assay buffer.[13]

-

Pre-incubation: Add the diluted test compounds or reference inhibitors to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at room temperature or 37°C.[13][14]

-

Uptake Reaction: Initiate the uptake reaction by adding the radiolabeled monoamine to each well.[14][16]

-

Incubation: Incubate the plate for a specific duration (e.g., 5-20 minutes) to allow for monoamine uptake.[13]

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled monoamine.[16] This can be done using a plate washer or by manual aspiration and washing.

-

Cell Lysis: Lyse the cells to release the intracellular radiolabeled monoamine.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value for each test compound by plotting the percentage of inhibition of monoamine uptake against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Below is a workflow diagram for the monoamine transporter uptake assay.

Caption: Monoamine Transporter Uptake Assay Workflow.

Conclusion

Phenylpropylamine derivatives represent a versatile class of compounds with significant effects on the central nervous system, primarily through the modulation of norepinephrine and dopamine neurotransmission. Their therapeutic applications in obesity and other conditions highlight their pharmacological importance. A thorough understanding of their structure-activity relationships and mechanisms of action is crucial for the development of new, more selective, and safer therapeutic agents. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working in this area.

References

- 1. Phentermine | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 2. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

- 3. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 4. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. Phenylpropanolamine and other over-the-counter vasoactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. moleculardevices.com [moleculardevices.com]

- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of phenylpropylamines in research

An In-depth Technical Guide to the Discovery and History of Phenylpropylamines in Research

Introduction

Phenylpropylamines are a class of organic compounds characterized by a phenyl group attached to a propylamine (B44156) side chain. This structural motif is the foundation for a vast array of psychoactive substances that have been the subject of extensive research for over a century. Members of this chemical family, which includes amphetamine, methamphetamine, and MDMA, are known for their profound effects on the central nervous system (CNS). They primarily function as monoamine releasing agents and/or reuptake inhibitors, influencing the synaptic concentrations of key neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).[1][2] The versatility of the phenylpropylamine scaffold has allowed for the synthesis of a wide range of derivatives with diverse pharmacological profiles, from potent CNS stimulants and appetite suppressants to entactogens and hallucinogens.[3] This guide provides a comprehensive overview of the discovery, historical development, and pharmacological investigation of phenylpropylamines for researchers, scientists, and drug development professionals.

Early Discoveries and Key Milestones

The history of phenylpropylamines is intertwined with the development of modern pharmacology and medicinal chemistry. The timeline below highlights the key discoveries that have shaped our understanding of this important class of compounds.

Timeline of Key Discoveries

Caption: A timeline of significant events in the discovery and history of phenylpropylamines.

Pharmacological Profile and Structure-Activity Relationships (SAR)

The pharmacological effects of phenylpropylamines are largely determined by their interactions with monoamine transporters. Modifications to the core structure can drastically alter a compound's potency and selectivity.

General Structure and Points of Modification

Caption: Key structural modification points on the phenylpropylamine backbone and their general effects on activity.

-

Phenyl Ring Substitution: Modifications on the aromatic ring significantly impact a compound's interaction with serotonin receptors. For instance, the addition of methoxy (B1213986) groups, particularly at the 2 and 5 positions, can confer psychedelic properties by increasing affinity for the 5-HT2A receptor.[4][5]

-

Side Chain Substitution:

-

Alpha-carbon: Methylation at the alpha position (e.g., amphetamine) protects the amine from metabolism by monoamine oxidase (MAO), thereby increasing its duration of action.

-

Beta-carbon: The presence of a ketone group at the beta position is the defining feature of cathinones.[6][7] This modification tends to decrease activity at the Trace Amine-Associated Receptor 1 (TAAR1).[2] A hydroxyl group at this position, as seen in ephedrine, generally reduces CNS activity but increases selectivity for adrenergic receptors.[8]

-

-

Amino Group Substitution: The nature of the substituent on the nitrogen atom influences potency and receptor selectivity. Increasing the bulk of the nitrogen substituent generally decreases activity at alpha-adrenergic receptors and increases it at beta-receptors.[9] N-methylation, as in the conversion of amphetamine to methamphetamine, enhances lipophilicity, leading to greater penetration of the blood-brain barrier.[8]

Quantitative Pharmacological Data

The following tables summarize the in vitro activities of selected phenylpropylamines at monoamine transporters. These values are indicative of the compounds' potential to act as reuptake inhibitors or releasing agents.

Table 1: Monoamine Release Profiles of Substituted Cathinones in Rat Brain Synaptosomes

| Compound | Serotonin Release (EC50, nM) | Norepinephrine Release (EC50, nM) | Dopamine Release (EC50, nM) | Primary Action |

| 2-MMC | 347-490 | 53 | 81-97.9 | SNDRA |

| 3-BMC | 136-137 | 25 | 21-28.0 | SNDRA |

| 2-FMC | >10000 | ND (85% at 10 µM) | 48.7 | NDRA |

| 2-CMC | 2815 | 93 | 179 | NDRA |

| 2-BMC | 2837 | 156 | 650 | NDRA |

| SNDRA: Serotonin-Norepinephrine-Dopamine Releasing Agent; NDRA: Norepinephrine-Dopamine Releasing Agent. Data from[2]. |

Table 2: Pharmacological Profile of Phentermine

| Parameter | Value | Reference |

| Monoamine Release (EC50, nM) | ||

| Norepinephrine | 28 | [10] |

| Dopamine | 222 | [10] |

| Serotonin | 4,040 | [10] |

| Pharmacokinetics | ||

| Bioavailability | High (~100%) | [10] |

| Protein Binding | 17.5% | [11][10][12] |

| Elimination Half-life | 20-25 hours (pH-dependent) | [10] |

| Excretion | 62-85% unchanged in urine | [10] |

Signaling Pathways

Phenylpropylamines exert their effects through complex interactions with the monoamine system. A key modern discovery in this field is the role of the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor that modulates monoaminergic neurotransmission.[13][[“]]

TAAR1-Mediated Modulation of Dopamine Neurotransmission

Caption: Simplified signaling cascade following activation of TAAR1 by a phenylpropylamine like amphetamine in a presynaptic neuron.

Upon entering a presynaptic neuron, amphetamine-like phenylpropylamines can activate TAAR1.[15] TAAR1 is primarily coupled to the Gs alpha subunit, and its activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[13][16] PKA can then phosphorylate the dopamine transporter (DAT), promoting its reversal and non-competitive dopamine efflux. Concurrently, these compounds disrupt the vesicular storage of dopamine, increasing its cytosolic concentration and further driving reverse transport through DAT.

Experimental Protocols

The characterization of phenylpropylamines relies on a suite of standardized in vitro and in vivo assays.

Protocol 1: Synthesis of Methcathinone (B1676376) via Oxidation of Ephedrine

This protocol describes a common method for the synthesis of a cathinone (B1664624) derivative from a readily available precursor.

-

Dissolution: Dissolve pseudoephedrine or ephedrine in a suitable solvent, such as dilute sulfuric acid.

-

Oxidation: Slowly add an oxidizing agent, such as a solution of potassium permanganate (B83412), to the reaction mixture with stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color.

-

Quenching and Neutralization: Once the reaction is complete, quench any remaining oxidizing agent. Neutralize the acidic solution carefully with a base (e.g., sodium carbonate) to precipitate the methcathinone free base.

-

Extraction: Extract the product into a non-polar organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization or chromatography.

This is a generalized procedure for informational purposes. The synthesis of controlled substances is illegal in many jurisdictions and should only be performed by licensed professionals in a controlled laboratory setting.

Protocol 2: In Vitro Monoamine Reuptake Inhibition Assay

This assay determines the potency of a compound in blocking the reuptake of neurotransmitters by their respective transporters.

Caption: A typical experimental workflow for an in vitro monoamine reuptake inhibition assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells, stably transfected to express the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT), are commonly used.[17]

-

Assay Procedure:

-

Cells are plated and grown to confluence.

-

The cells are washed and then pre-incubated with various concentrations of the test compound.

-

A fixed concentration of a radiolabeled monoamine (e.g., [³H]dopamine) is added to initiate the uptake reaction.

-

The reaction is terminated after a short incubation period by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabel.

-

The cells are then lysed, and the amount of radiolabel taken up by the cells is quantified using liquid scintillation counting.

-

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., mazindol for DAT).[17] The percentage of specific uptake inhibition is calculated for each concentration of the test compound, and the data are fitted to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake).

Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay is used to determine if a compound inhibits the activity of MAO-A or MAO-B, enzymes responsible for the degradation of monoamines.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.[18]

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

The test compound is pre-incubated with the MAO-A or MAO-B enzyme.

-

A substrate, such as kynuramine (B1673886) or a luciferin-based probe, is added to initiate the enzymatic reaction.

-

The reaction produces a fluorescent or chemiluminescent product (e.g., 4-hydroxyquinoline (B1666331) from kynuramine).[18][19]

-

The signal is measured over time using a plate reader.

-

-

Data Analysis: The rate of reaction in the presence of the test compound is compared to the rate in its absence. A known MAO inhibitor (e.g., clorgyline for MAO-A) is used as a positive control.[18][19] The IC50 value is calculated from the dose-response curve.

Conclusion

The study of phenylpropylamines has been a driving force in neuropharmacology for over a century. From the initial synthesis of amphetamine in 1887 to the modern-day investigation of TAAR1 agonists, this class of compounds has provided invaluable tools for probing the complexities of the monoaminergic systems. The rich history of their discovery and the detailed understanding of their structure-activity relationships continue to inform the development of new therapeutics for a range of psychiatric and neurological disorders. The experimental protocols outlined in this guide represent the foundational techniques that have enabled this progress and will continue to be essential for future research in this dynamic field.

References

- 1. Phenylpropylamine - Wikipedia [en.wikipedia.org]

- 2. Substituted cathinone - Wikipedia [en.wikipedia.org]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 7. Cathinone - Wikipedia [en.wikipedia.org]

- 8. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Phentermine - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. consensus.app [consensus.app]

- 15. TAAR1 - Wikipedia [en.wikipedia.org]

- 16. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 1-Methyl-3-phenylpropylamine in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-3-phenylpropylamine in a range of organic solvents. Due to the limited availability of extensive, publicly accessible quantitative solubility data for this specific compound, this guide combines known experimental values with a predictive solubility model based on Hansen Solubility Parameters (HSP). A detailed experimental protocol for the accurate determination of amine solubility via the isothermal shake-flask method is also presented. This document is intended to be a valuable resource for laboratory and development work, enabling informed solvent selection for synthesis, purification, and formulation of this compound.

Introduction to this compound

This compound, also known as 4-phenyl-2-butanamine, is a primary amine with the chemical formula C₁₀H₁₅N. Its molecular structure, featuring a phenyl ring and a butylamine (B146782) chain, imparts a balance of hydrophobic and hydrophilic properties, which dictates its solubility profile. Understanding its solubility in various organic solvents is critical for a multitude of applications, including its use as a synthetic intermediate in the pharmaceutical industry. For instance, it is a known precursor in the synthesis of certain antihypertensive agents[1][2]. The solubility of this amine influences reaction kinetics, aids in the selection of appropriate chromatographic conditions for purification, and is a key parameter in the development of stable formulations.

Quantitative Solubility Data

The following tables summarize the available quantitative and predicted solubility data for this compound.

Experimentally Determined Solubility

Experimentally verified quantitative solubility data for this compound in organic solvents is not widely published. However, a value for its solubility in water has been reported.

| Solvent | Temperature (°C) | Solubility (g/L) | Source |

| Water | 20 | 8.5 | [3] |

Predicted Solubility in Organic Solvents based on Hansen Solubility Parameters

To provide a more comprehensive, albeit predictive, overview of solubility, the Hansen Solubility Parameter (HSP) model has been employed. The principle of "like dissolves like" is quantified by calculating the HSP distance (Ra) between the solute (this compound) and various solvents. A smaller Ra value suggests a higher likelihood of good solubility.

The Hansen Solubility Parameters for this compound have been estimated using a group contribution method. The estimated HSP values are:

-

δD (Dispersion): 18.2 MPa½

-

δP (Polar): 5.9 MPa½

-

δH (Hydrogen Bonding): 6.8 MPa½

The table below presents the predicted solubility ranking based on the calculated HSP distance (Ra).

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | HSP Distance (Ra) | Predicted Solubility |

| Toluene | 18.0 | 1.4 | 2.0 | 5.2 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 3.1 | High |

| Ethyl Acetate (B1210297) | 15.8 | 5.3 | 7.2 | 2.5 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.2 | Moderate to High |

| Acetone | 15.5 | 10.4 | 7.0 | 5.1 | Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | 16.7 | Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | 9.4 | Low |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 5.2 | Moderate |

| Benzene | 18.4 | 0.0 | 2.0 | 6.5 | Moderate to High |

Note: The predicted solubility is a qualitative interpretation of the calculated HSP distance. Experimental verification is recommended for precise applications.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following protocol details a reliable method for the experimental determination of the equilibrium solubility of a liquid amine, such as this compound, in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Positive displacement micropipettes

-

Volumetric flasks

-

Thermostatically controlled orbital shaker

-

Centrifuge (optional)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Validated analytical instrumentation (e.g., GC-FID, HPLC-UV)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of a distinct liquid phase of the amine after equilibration.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved amine is reached. The required equilibration time should be determined empirically by analyzing samples at different time points until the concentration of the amine in the solvent remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in a temperature-controlled environment for at least 24 hours. This allows for the separation of the excess undissolved amine from the saturated solvent phase.

-

Alternatively, for faster separation, centrifuge the vials at a controlled temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any microscopic undissolved droplets.

-

Accurately dilute the filtered sample with a known volume of the appropriate solvent in a volumetric flask to bring the concentration into the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

Data Analysis

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

From the calibration curve, determine the concentration of the amine in the diluted sample.

-

Calculate the solubility of this compound in the organic solvent by accounting for the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizations

Logical Workflow for Experimental Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conceptual Diagram of Hansen Solubility Parameters

Caption: Hansen Solubility Parameter (HSP) "like dissolves like" concept.

Conclusion

While comprehensive experimental data on the solubility of this compound in a wide array of organic solvents is limited, this guide provides a foundational understanding through a combination of reported values and predictive modeling using Hansen Solubility Parameters. The qualitative solubility in common solvents like ethanol, toluene, chloroform, and ethyl acetate is noted[4][5]. For applications requiring precise quantitative data, the detailed isothermal shake-flask protocol offers a robust methodology for experimental determination. The predictive data presented herein serves as a valuable initial guide for solvent screening in research and development processes.

References

- 1. scribd.com [scribd.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. hansen-solubility.com [hansen-solubility.com]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

An In-depth Technical Guide to the Basicity and pKa of 1-Methyl-3-phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the basicity and pKa of 1-methyl-3-phenylpropylamine, a primary amine with significance as a versatile building block in organic synthesis and as a precursor in the development of pharmaceutical compounds, particularly those targeting the central nervous system.[1] Understanding the pKa of this compound is critical for its purification, handling, and the formulation of more complex derivatives.[1]

Core Concepts: Basicity and pKa

As an amine, this compound acts as a weak base.[1] Its basicity is primarily attributed to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺).[1] The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of its conjugate acid. A higher pKa value indicates a stronger base. For simple alkylamines, the pKa of the conjugate acid typically falls within the range of 9.5 to 11.0.[1]

Quantitative Data: pKa of this compound

The experimentally determined pKa of this compound's conjugate acid is summarized in the table below.

| Compound | CAS Number | pKa | Measurement Uncertainty |

| This compound | 22374-89-6 | 10.0 | Uncertain |

Table 1: pKa Value for this compound.[2]

Acid-Base Equilibrium

The basicity of this compound is characterized by its equilibrium reaction with an acid, such as water, where it accepts a proton to form its conjugate acid, the 1-methyl-3-phenylpropylammonium ion. This equilibrium is fundamental to its chemical behavior and is exploited in synthetic and pharmaceutical applications to enhance water solubility and stability by forming ammonium (B1175870) salts.[1]

Figure 1: Acid-Base Equilibrium of this compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and straightforward method for determining the pKa of amines.[3][4] The following protocol outlines the general steps for determining the pKa of this compound.

1. Materials and Equipment:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

2. Experimental Workflow:

Figure 2: Workflow for pKa Determination by Potentiometric Titration.

3. Data Analysis:

The pKa value is determined from the titration curve (a plot of pH versus the volume of titrant added). At the half-equivalence point, the concentration of the protonated amine (the conjugate acid) is equal to the concentration of the unprotonated amine. At this point, the pH of the solution is equal to the pKa of the conjugate acid.

Significance in Drug Development

The phenylpropylamine backbone of this compound is a structural feature found in compounds that interact with neurotransmitter systems.[1] Consequently, it is a key precursor in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.[1] The basicity of the amine group is crucial for these interactions, as it allows for the formation of ionic bonds with acidic residues in biological targets such as receptors and enzymes. Furthermore, the ability to form salts is often exploited in pharmaceutical formulations to improve the stability and bioavailability of amine-containing drugs.[1] this compound has also been investigated for its potential as an antihypertensive agent.[1][5]

References

Potential Pharmacological Effects of 1-Methyl-3-phenylpropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenylpropylamine, also known as 4-phenylbutan-2-amine, is a chiral amine that serves as a critical intermediate in the synthesis of pharmacologically active compounds. Most notably, its (R)-enantiomer is a key precursor for the synthesis of Dilevalol, the (R,R)-stereoisomer of the antihypertensive drug Labetalol (B1674207). While direct and extensive pharmacological data on this compound itself is limited in publicly accessible literature, its structural relationship to the potent and well-characterized adrenergic receptor modulator, Labetalol, provides a strong basis for inferring its potential pharmacological relevance. This technical guide synthesizes the available information on this compound, focusing on its role as a precursor, the stereospecific pharmacology of its derivatives, and the experimental methodologies relevant to its study. The conflicting identity of this compound with the pressor agent β-Methylphenethylamine (BMPEA) is also clarified.

Introduction